molecular formula C17H38NO3+ B11819679 Carbonic acid; tetrabutylammonium ion

Carbonic acid; tetrabutylammonium ion

Cat. No.: B11819679
M. Wt: 304.5 g/mol
InChI Key: HKVLOZLUWWLDFP-UHFFFAOYSA-N
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Description

1-Butanaminium, N,N,N-tributyl-, carbonic acid (1:1), also known as tetrabutylammonium hydrogen carbonate, is an organic compound with the molecular formula C17H37NO3. It is a salt formed between the organic cation 1-butanaminium, N,N,N-tributyl- and the anion carbonic acid. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butanaminium, N,N,N-tributyl-, carbonic acid (1:1) can be synthesized by reacting tetrabutylammonium chloride with sodium hydrogen carbonate. The reaction typically takes place in an anhydrous organic solvent such as ether. The mixture is stirred to facilitate the reaction, resulting in the formation of tetrabutylammonium hydrogen carbonate .

Industrial Production Methods

In industrial settings, the production of 1-butanaminium, N,N,N-tributyl-, carbonic acid (1:1) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-Butanaminium, N,N,N-tributyl-, carbonic acid (1:1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, often using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Butanaminium, N,N,N-tributyl-, carbonic acid (1:1) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-butanaminium, N,N,N-tributyl-, carbonic acid (1:1) exerts its effects involves its ability to act as a catalyst or reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the compound may facilitate the formation or breaking of chemical bonds, thereby accelerating the reaction rate.

Comparison with Similar Compounds

Similar Compounds

    Tetrabutylammonium decatungstate: Another compound with similar cation but different anion, used in photocatalysis.

    Tetrabutylammonium fluoride: Used as a nucleophilic fluorinating reagent.

    Tetrabutylammonium bromide: Commonly used in phase transfer catalysis.

Uniqueness

1-Butanaminium, N,N,N-tributyl-, carbonic acid (1:1) is unique due to its specific combination of cation and anion, which imparts distinct properties and reactivity. Its ability to act as a catalyst and reagent in various reactions makes it valuable in both research and industrial applications .

Properties

Molecular Formula

C17H38NO3+

Molecular Weight

304.5 g/mol

IUPAC Name

carbonic acid;tetrabutylazanium

InChI

InChI=1S/C16H36N.CH2O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3)4/h5-16H2,1-4H3;(H2,2,3,4)/q+1;

InChI Key

HKVLOZLUWWLDFP-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(=O)(O)O

Origin of Product

United States

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